molecular formula C13H20ClNO4 B4710453 2-{2-[(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)amino]ethoxy}ethanol hydrochloride

2-{2-[(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)amino]ethoxy}ethanol hydrochloride

Cat. No. B4710453
M. Wt: 289.75 g/mol
InChI Key: FOZOPXUCCRABTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-[(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)amino]ethoxy}ethanol hydrochloride is a chemical compound that has been extensively studied for its potential use in scientific research.

Mechanism of Action

The mechanism of action of 2-{2-[(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)amino]ethoxy}ethanol hydrochloride is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI), which means it increases the amount of serotonin available in the brain. Serotonin is a neurotransmitter that is involved in regulating mood, appetite, and sleep.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and not fully understood. However, it has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to increase the activity of certain brain regions involved in reward and motivation.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{2-[(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)amino]ethoxy}ethanol hydrochloride in lab experiments is its potential therapeutic effects for conditions such as anxiety, depression, and addiction. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret results.

Future Directions

There are several future directions for research on 2-{2-[(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)amino]ethoxy}ethanol hydrochloride. One direction is to further investigate its mechanism of action and how it affects the brain and nervous system. Another direction is to explore its potential therapeutic effects for conditions such as anxiety, depression, and addiction. Additionally, research could be done to optimize the synthesis method and explore potential modifications to the compound to improve its efficacy and reduce potential side effects.
Conclusion:
In conclusion, this compound is a chemical compound that has potential use in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand this compound and its potential therapeutic effects.

Scientific Research Applications

2-{2-[(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)amino]ethoxy}ethanol hydrochloride has been used in various scientific research applications, including as a tool for studying the function of the brain and nervous system. It has been shown to have potential therapeutic effects for conditions such as anxiety, depression, and addiction.

properties

IUPAC Name

2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylamino)ethoxy]ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4.ClH/c15-4-6-16-5-3-14-10-11-1-2-12-13(9-11)18-8-7-17-12;/h1-2,9,14-15H,3-8,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOZOPXUCCRABTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)CNCCOCCO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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